6-Nitronicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Nitronicotinamide is an organic compound with the molecular formula C6H5N3O3. It is a derivative of nicotinamide, where a nitro group is substituted at the 6-position of the pyridine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Nitronicotinamide typically involves the nitration of nicotinamide. One common method is the reaction of nicotinamide with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction conditions usually involve maintaining a low temperature to control the exothermic nature of the nitration process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, concentration of reagents, and reaction time to ensure high yield and purity of the product. The use of continuous flow reactors is common in industrial settings to enhance the efficiency and safety of the nitration process .
Analyse Chemischer Reaktionen
Types of Reactions
6-Nitronicotinamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of nitro derivatives with higher oxidation states.
Reduction: Formation of 6-aminonicotinamide.
Substitution: Formation of various substituted nicotinamides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-Nitronicotinamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of 6-Nitronicotinamide involves its interaction with various molecular targets:
Enzyme Inhibition: It acts as a competitive inhibitor of nicotinamide-dependent enzymes, affecting their catalytic activity.
DNA Interaction: It can intercalate into DNA, disrupting its structure and function, which is particularly relevant in its anticancer activity.
Redox Reactions: Participates in redox reactions, influencing cellular oxidative stress and energy metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Nitronicotinamide: Another nitro-substituted nicotinamide with similar chemical properties but different biological activities.
2-Methyl-5-nitronicotinamide: A methyl-substituted derivative with distinct reactivity and applications.
Uniqueness
6-Nitronicotinamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its position-specific nitro group allows for targeted interactions with enzymes and DNA, making it a valuable compound in medicinal chemistry and materials science .
Eigenschaften
CAS-Nummer |
62020-03-5 |
---|---|
Molekularformel |
C6H5N3O3 |
Molekulargewicht |
167.12 g/mol |
IUPAC-Name |
6-nitropyridine-3-carboxamide |
InChI |
InChI=1S/C6H5N3O3/c7-6(10)4-1-2-5(8-3-4)9(11)12/h1-3H,(H2,7,10) |
InChI-Schlüssel |
UIXAOTFCIQGBAP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC=C1C(=O)N)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.